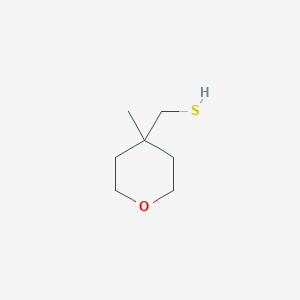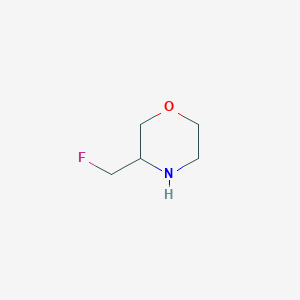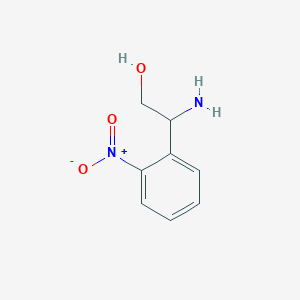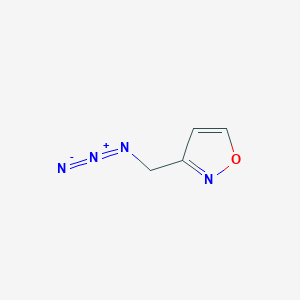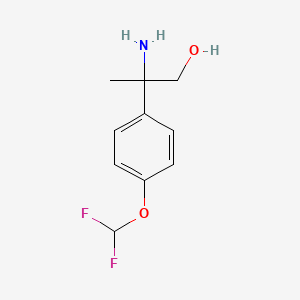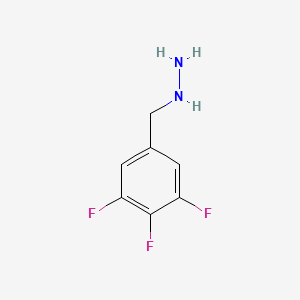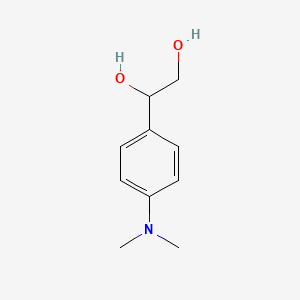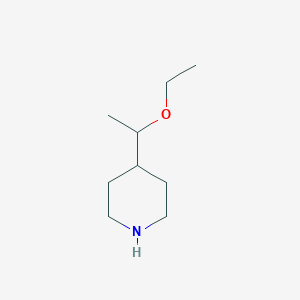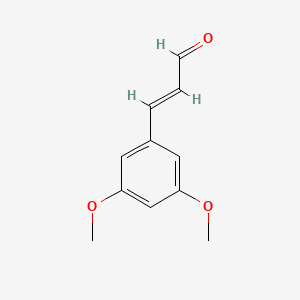
2-Ethoxy-2-(oxolan-3-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethoxy-2-(oxolan-3-yl)ethan-1-ol is an organic compound with the molecular formula C8H16O3 It is a derivative of tetrahydrofuran and is characterized by the presence of an ethoxy group and a hydroxyl group attached to the oxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-(oxolan-3-yl)ethan-1-ol typically involves the reaction of ethylene oxide with tetrahydrofuran in the presence of a catalyst. The reaction conditions often include moderate temperatures and pressures to facilitate the formation of the desired product. The process can be summarized as follows:
Reactants: Ethylene oxide and tetrahydrofuran.
Catalyst: Acidic or basic catalyst.
Conditions: Moderate temperature (50-100°C) and pressure (1-5 atm).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the reactants. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反应分析
Types of Reactions
2-Ethoxy-2-(oxolan-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form corresponding ethers or alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols or ethers.
Substitution: Formation of various substituted ethers or alcohols.
科学研究应用
2-Ethoxy-2-(oxolan-3-yl)ethan-1-ol has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2-Ethoxy-2-(oxolan-3-yl)ethan-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its ability to form hydrogen bonds and participate in various chemical transformations makes it a versatile compound in both synthetic and biological applications.
相似化合物的比较
Similar Compounds
2-(Oxolan-3-yloxy)ethan-1-ol: Similar structure but with different substituents.
2-Ethoxy-2-(oxolan-3-yl)ethan-1-amine: Contains an amine group instead of a hydroxyl group.
2-(Oxolan-2-yl)ethan-1-ol: Differently positioned oxolane ring.
Uniqueness
2-Ethoxy-2-(oxolan-3-yl)ethan-1-ol is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in multiple fields make it a compound of significant interest.
属性
分子式 |
C8H16O3 |
|---|---|
分子量 |
160.21 g/mol |
IUPAC 名称 |
2-ethoxy-2-(oxolan-3-yl)ethanol |
InChI |
InChI=1S/C8H16O3/c1-2-11-8(5-9)7-3-4-10-6-7/h7-9H,2-6H2,1H3 |
InChI 键 |
FKGVKYNARVDFGJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(CO)C1CCOC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


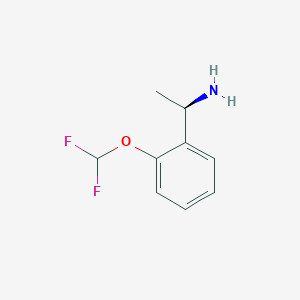

![2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-onedihydrochloride](/img/structure/B13592509.png)

